methyl 2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of an appropriate hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The methyl group on the pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamidation: The nitro-substituted pyrazole can then be reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamido group.
Esterification: Finally, the benzoic acid derivative can be esterified with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its multifunctional groups that can interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamido and benzoate groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-nitrobenzoate: A similar compound with a nitro group and a benzoate ester but lacking the pyrazole and acetamido groups.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an imidazole ring, similar to the pyrazole ring in the target compound.
Uniqueness
Methyl 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and potential biological activities. The combination of the pyrazole ring, nitro group, acetamido group, and benzoate ester makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N4O5 |
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Molecular Weight |
318.28 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C14H14N4O5/c1-9-7-12(18(21)22)16-17(9)8-13(19)15-11-6-4-3-5-10(11)14(20)23-2/h3-7H,8H2,1-2H3,(H,15,19) |
InChI Key |
SWQYWZZYKPDZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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